molecular formula C24H23N5O4 B11468483 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide

2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B11468483
M. Wt: 445.5 g/mol
InChI Key: GBSFVKBZAXDDJJ-UHFFFAOYSA-N
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Description

2-[4,6-DIOXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydroisoquinoline moiety and a pyrrolopyrimidine core, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,6-DIOXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the pyrrolopyrimidine core and the subsequent attachment of the tetrahydroisoquinoline and methoxyphenylacetamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[4,6-DIOXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-N-(3-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

2-[4,6-DIOXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-N-(3-METHOXYPHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.

    Biology: It is investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Research focuses on its potential therapeutic applications, including its role as a lead compound for drug development.

    Industry: The compound’s properties make it a candidate for use in various industrial applications, such as materials science and catalysis.

Mechanism of Action

The mechanism of action of 2-[4,6-DIOXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4,6-DIOXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-N-(3-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of structural motifs, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H23N5O4

Molecular Weight

445.5 g/mol

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C24H23N5O4/c1-33-17-8-4-7-16(11-17)25-19(30)12-18-20-21(26-22(18)31)27-24(28-23(20)32)29-10-9-14-5-2-3-6-15(14)13-29/h2-8,11,18H,9-10,12-13H2,1H3,(H,25,30)(H2,26,27,28,31,32)

InChI Key

GBSFVKBZAXDDJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2C3=C(NC2=O)N=C(NC3=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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